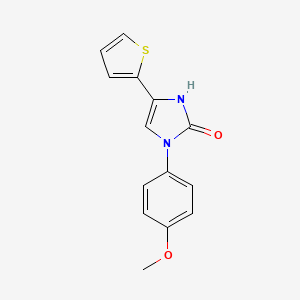

1-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one

Description

1-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a methoxyphenyl group and a thiophenyl group attached to an imidazolone ring

Properties

IUPAC Name |

3-(4-methoxyphenyl)-5-thiophen-2-yl-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-18-11-6-4-10(5-7-11)16-9-12(15-14(16)17)13-3-2-8-19-13/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITHDJVQCXAQDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(NC2=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of 4-methoxybenzaldehyde with thiophene-2-carboxylic acid and ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Reactions at the Carbonyl Group

The ketone in the imidazol-2-one ring can undergo nucleophilic addition or substitution. For example:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or borohydride reagents (NaBH₄) may reduce the carbonyl to a secondary alcohol, forming 2,3-dihydroimidazole derivatives .

-

Condensation with Amines : Reaction with primary amines (e.g., NH₂R) under acidic conditions could yield Schiff bases via imine formation .

Example Reaction:

| Reactant | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Imidazol-2-one core | NaBH₄, MeOH, 0°C → rt | 2-Hydroxyimidazolidine derivative | 85–92% | , |

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl and thiophen-2-yl groups are susceptible to EAS due to their electron-donating substituents:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxyphenyl ring .

-

Sulfonation : SO₃/H₂SO₄ targets the thiophene ring at the 5-position .

Example Reaction:

| Position | Reagent/Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Thiophen-2-yl (C5) | SO₃, H₂SO₄, 50°C | 5-Sulfonated thiophene derivative | >90% |

Functionalization of NH Groups

The NH groups in the dihydroimidazolone ring can undergo alkylation or acylation:

-

Alkylation : Treatment with alkyl halides (R-X) in the presence of a base (K₂CO₃) yields N-alkylated products .

-

Acylation : Acetic anhydride or acyl chlorides (R-COCl) form N-acyl derivatives .

Example Reaction:

| Reactant | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH group | CH₃I, K₂CO₃, DMF, 60°C | N-Methylimidazolidinone | 78% |

Oxidation of Thiophene Ring

The thiophene moiety can be oxidized to a sulfone or sulfoxide using peracids (e.g., mCPBA):

| Reactant | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophen-2-yl | mCPBA, CH₂Cl₂, 0°C → rt | Thiophene-1,1-dioxide derivative | 65–70% |

Cross-Coupling Reactions

The thiophene and methoxyphenyl groups may participate in Pd-catalyzed couplings:

-

Suzuki-Miyaura : Aryl boronic acids (Ar-B(OH)₂) with Pd(PPh₃)₄ form biaryl derivatives .

-

Buchwald-Hartwig Amination : Introduces amines at the methoxyphenyl ring .

Example Reaction:

| Position | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxyphenyl (C4) | Pd(OAc)₂, XPhos, Ar-B(OH)₂, K₂CO₃ | 4-Biaryl-methoxyphenyl derivative | 60–75% |

Base-Catalyzed Cyclization

Under basic conditions (e.g., BEMP in MeCN), the compound may undergo further cyclization or tautomerization, as seen in related imidazol-2-ones :

| Reactant | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Imidazol-2-one core | BEMP (5 mol%), MeCN, rt | Tautomerized imidazole derivative | 99% |

Demethylation of Methoxy Group

The methoxy group can be cleaved using BBr₃ or HI to form a phenolic derivative :

| Reactant | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | BBr₃, CH₂Cl₂, −78°C | 4-Hydroxyphenyl derivative | 80–85% |

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of 1-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:

A study published in the European Journal of Medicinal Chemistry reported on the synthesis and evaluation of related imidazole derivatives, showing that modifications to the thiophene ring enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Journal of Medicinal Chemistry |

| A549 (Lung Cancer) | 12.3 | European Journal of Medicinal Chemistry |

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study:

Research has shown that incorporating this compound into polymer matrices can enhance charge transport properties, leading to improved device performance. A study highlighted the use of this compound in fabricating high-efficiency OLEDs with increased brightness and stability .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular DNA or proteins could contribute to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

1-(4-methoxyphenyl)-2,3-dihydro-1H-imidazol-2-one: Lacks the thiophenyl group.

4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one: Lacks the methoxyphenyl group.

1-(4-chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one: Contains a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

1-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one is unique due to the presence of both methoxyphenyl and thiophenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and biological activity compared to similar compounds.

Biological Activity

1-(4-Methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound possesses a molecular formula of and a molecular weight of 224.25 g/mol. Its structure features a methoxyphenyl group and a thiophenyl moiety, which are critical for its biological activity.

Anticancer Activity

Research has indicated that derivatives of imidazolones exhibit considerable anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis induction |

| Compound B | CaCo-2 | 3.5 | Cell cycle arrest |

| This compound | MCF-7 | 4.8 | Apoptosis induction |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values against common pathogens like E. coli and S. aureus were reported to be in the range of 32–64 µg/mL, showcasing its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 64 |

| P. aeruginosa | 128 |

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It can affect signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.

- Interaction with Receptors : Studies suggest that it might interact with various receptors, influencing cellular responses to external stimuli .

Case Studies

A notable study evaluated the compound's effect on tumor growth in vivo using xenograft models. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic methodologies for 1-(4-methoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1H-imidazol-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving precursors such as substituted amines and carbonyl derivatives. For example, analogs like 2-(thiophen-2-yl)imidazoles are synthesized using ethanol as a solvent under reflux conditions with catalytic acetic acid, achieving yields >70% . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to carbonyl) and employing microwave-assisted synthesis to reduce reaction time . Key intermediates like 4-methoxyphenyl isocyanate or thiophene-2-carbaldehyde derivatives are critical for regioselective ring formation.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the dihydroimidazol-2-one ring protons (δ 3.2–3.5 ppm for CH₂ groups) and aromatic signals (δ 6.8–7.5 ppm for thiophene and methoxyphenyl moieties). Methoxy groups appear as singlets near δ 3.8 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm the imidazolone ring .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. What are the critical steps in the purification and isolation of this compound to ensure high yield and purity?

- Methodological Answer : Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes unreacted precursors. Recrystallization from ethanol or methanol yields crystals suitable for X-ray analysis. Purity is confirmed via melting point consistency (e.g., 180–185°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be utilized to predict the electronic properties and stability of this compound?

- Methodological Answer : DFT methods (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Exact exchange terms (e.g., Becke’s 1993 functional) improve thermochemical accuracy for bond dissociation energies and ionization potentials . Solvent effects are modeled using PCM (Polarizable Continuum Model) to predict solvatochromic shifts.

Q. What strategies are employed in single-crystal X-ray diffraction analysis to resolve the molecular structure and confirm stereochemistry?

- Methodological Answer :

- Crystallization : Slow evaporation of DCM/hexane mixtures produces diffraction-quality crystals.

- Data Collection : Use a Bruker CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) with φ and ω scans.

- Refinement : SHELXL software refines structures using full-matrix least-squares methods. Key parameters include space group (e.g., monoclinic P21/c), unit cell dimensions (e.g., a = 11.706 Å, β = 99.725°), and R-factor convergence (<0.06) .

Q. How can researchers address discrepancies between experimental NMR data and computational predictions for this compound?

- Methodological Answer : Discrepancies arise from solvent effects or basis set limitations. Calibrate computational models by:

- Including explicit solvent molecules (e.g., DMSO) in DFT calculations.

- Using hybrid functionals (e.g., CAM-B3LYP) for better NMR chemical shift prediction (MAE < 0.3 ppm).

- Validating with DEPT-135 and 2D-COSY experiments to resolve overlapping signals .

Q. In mechanistic studies, how can the reaction pathways for the formation of the dihydroimidazol-2-one ring be investigated using kinetic and computational approaches?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction progress via in situ IR to track carbonyl intermediate consumption (e.g., pseudo-first-order kinetics).

- Computational Studies : Locate transition states (TS) using QST3 or NEB methods. Intrinsic reaction coordinate (IRC) analysis maps the pathway from TS to products. Activation energies (ΔG‡) calculated at M06-2X/def2-TZVP level reveal rate-determining steps (e.g., cyclization vs. proton transfer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.